

Application Notes: In Vitro Models for Colistin Combination Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Colistin*

Cat. No.: *B15560248*

[Get Quote](#)

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. **Colistin**, a polypeptide antibiotic, has re-emerged as a last-resort treatment option for infections caused by these challenging pathogens. However, the increasing reports of **colistin** resistance and concerns about its toxicity have necessitated the exploration of combination therapies to enhance its efficacy, reduce the required dosage, and minimize the development of resistance. In vitro models are indispensable tools for the preclinical evaluation of **colistin** combination therapies, providing crucial data on synergistic, additive, indifferent, or antagonistic interactions between **colistin** and other antimicrobial agents.

Key Concepts in **Colistin** Combination Therapy

The primary rationale for using **colistin** in combination is to leverage synergistic interactions with other antibiotics. **Colistin**'s mechanism of action involves disrupting the bacterial outer membrane, which can facilitate the entry of other antibiotics that would otherwise be ineffective against Gram-negative bacteria. This can lead to enhanced bactericidal activity and can even restore the susceptibility of resistant strains.

Commonly investigated combinations include **colistin** with carbapenems (e.g., meropenem, imipenem), rifampicin, glycopeptides (e.g., vancomycin, which is typically not active against Gram-negative bacteria), and other agents like tigecycline, fosfomycin, and even non-antibiotic compounds.

Overview of In Vitro Models

Several in vitro models are routinely employed to assess the efficacy of **colistin** combinations:

- Checkerboard Assay: This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
- Time-Kill Assay: This dynamic method evaluates the rate and extent of bacterial killing over time when exposed to single agents and their combinations. It provides valuable information on the bactericidal or bacteriostatic nature of the interaction.
- Biofilm Models: Given that many infections involve bacterial biofilms, which are inherently more resistant to antibiotics, specific in vitro models are used to assess the efficacy of **colistin** combinations against these structured communities of bacteria. These can range from static microtiter plate-based assays to more complex dynamic models like the CDC biofilm reactor.

Data Presentation: Summary of In Vitro Synergy Data for Colistin Combinations

The following tables summarize quantitative data from various studies on the in vitro synergistic activity of **colistin** combinations against key Gram-negative pathogens.

Table 1: Synergy of **Colistin** Combinations against *Acinetobacter baumannii*

Combination	In Vitro Model	Synergy Rate (%)	Reference
Colistin + Meropenem	Checkerboard	98.99	[1]
Colistin + Meropenem	Checkerboard	36	[2]
Colistin + Rifampicin	Checkerboard	91.52	[1]
Colistin + Rifampicin	MIC Test Strip	93.75	[3]
Colistin + Daptomycin	Checkerboard	100	[1]
Colistin + Vancomycin	Time-Kill Assay	Synergy observed	[4]
Colistin + Trimethoprim	Time-Kill Assay	Synergy observed	[4]
Colistin + Tigecycline	FIC Index	0 (80% antagonism)	[5]
Colistin + N-acetylcysteine	Time-Kill & Biofilm	Synergy observed	[6][7]

Table 2: Synergy of **Colistin** Combinations against *Pseudomonas aeruginosa*

Combination	In Vitro Model	Synergy Rate (%)	Reference
Colistin + Meropenem	Time-Kill Assay	80	[8]
Colistin + Streptomycin	Checkerboard	55.1	[9]
Colistin + Doripenem	Dynamic Biofilm Model	Synergy observed	[10]
Colistin + Aztreonam	Checkerboard	Synergy observed	[11]
Colistin + Mefloquine	Checkerboard	Synergy observed	[12]

Table 3: Synergy of **Colistin** Combinations against *Klebsiella pneumoniae*

Combination	In Vitro Model	Synergy Rate (%)	Reference
Colistin + Meropenem	Checkerboard	73.56	[1]
Colistin + Rifampin	Time-Kill Assay	Synergy observed	[13]
Colistin + Fosfomycin	Checkerboard	Synergy observed	[14]
Colistin + Azithromycin	3D in vitro wound model	Synergy observed	[15]
Colistin + Meropenem + Tigecycline	3D Checkerboard	Synergy observed	[16]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol outlines the broth microdilution checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index.

Materials:

- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland
- Stock solutions of **colistin** and the second antimicrobial agent
- Incubator (35°C)
- Microplate reader (optional)

Procedure:

- Preparation of Antibiotic Dilutions:

- Prepare serial twofold dilutions of **colistin** (Drug A) along the rows of the microtiter plate in CAMHB.
 - Prepare serial twofold dilutions of the second antimicrobial (Drug B) along the columns of the microtiter plate in CAMHB.
 - The final volume in each well containing the drug dilutions should be 50 μ L.
- Inoculum Preparation:
 - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
 - Dilute the suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.
 - Inoculation:
 - Add 100 μ L of the standardized bacterial inoculum to each well of the microtiter plate.
 - Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
 - Incubation:
 - Incubate the plates at 35°C for 18-24 hours.
 - Reading the Results:
 - Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
 - Calculation of the FIC Index:
 - The FIC for each drug is calculated as follows:
 - $\text{FIC of Drug A} = \text{MIC of Drug A in combination} / \text{MIC of Drug A alone}$
 - $\text{FIC of Drug B} = \text{MIC of Drug B in combination} / \text{MIC of Drug B alone}$

- The FIC Index (FICI) is the sum of the individual FICs:

- $FICI = FIC \text{ of Drug A} + FIC \text{ of Drug B}$

- Interpretation of the FICI:

- Synergy: $FICI \leq 0.5$
 - Additivity: $0.5 < FICI \leq 1$
 - Indifference: $1 < FICI \leq 4$
 - Antagonism: $FICI > 4$

Protocol 2: Time-Kill Assay

This protocol describes the procedure for performing a time-kill assay to evaluate the bactericidal activity of **colistin** combinations over time.

Materials:

- Culture tubes or flasks
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial inoculum standardized to 0.5 McFarland
- Stock solutions of **colistin** and the second antimicrobial agent
- Incubator with shaking capabilities (35°C)
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- Agar plates for colony counting

Procedure:

- Inoculum Preparation:

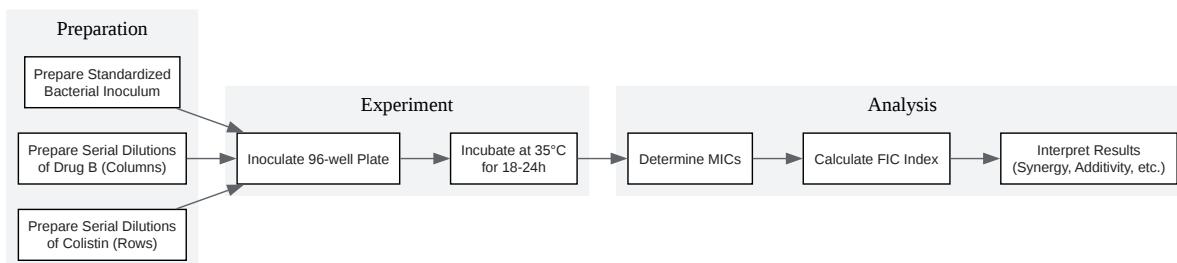
- Prepare a starting inoculum of approximately 5×10^5 to 1×10^6 CFU/mL in CAMHB.
- Experimental Setup:
 - Prepare tubes or flasks for each condition to be tested:
 - Growth control (no antibiotic)
 - **Colistin** alone (at a clinically relevant concentration, e.g., 0.25x or 0.5x MIC)[4]
 - Second antimicrobial alone (at a clinically relevant concentration)
 - **Colistin** in combination with the second antimicrobial
- Incubation and Sampling:
 - Incubate the cultures at 35°C with shaking.
 - At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each culture.[4]
- Viable Cell Counting:
 - Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.
 - Plate a known volume of each dilution onto agar plates.
 - Incubate the plates at 35°C for 18-24 hours.
 - Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.
- Data Analysis:
 - Plot the \log_{10} CFU/mL versus time for each condition.
 - Synergy is typically defined as a ≥ 2 \log_{10} decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

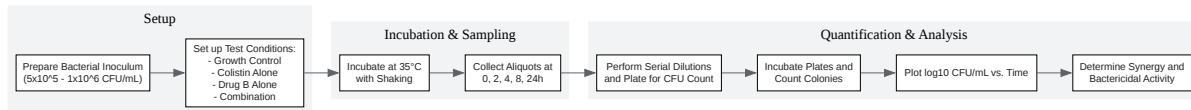
- Bactericidal activity is defined as a ≥ 3 log₁₀ decrease in CFU/mL from the initial inoculum.
[\[4\]](#)

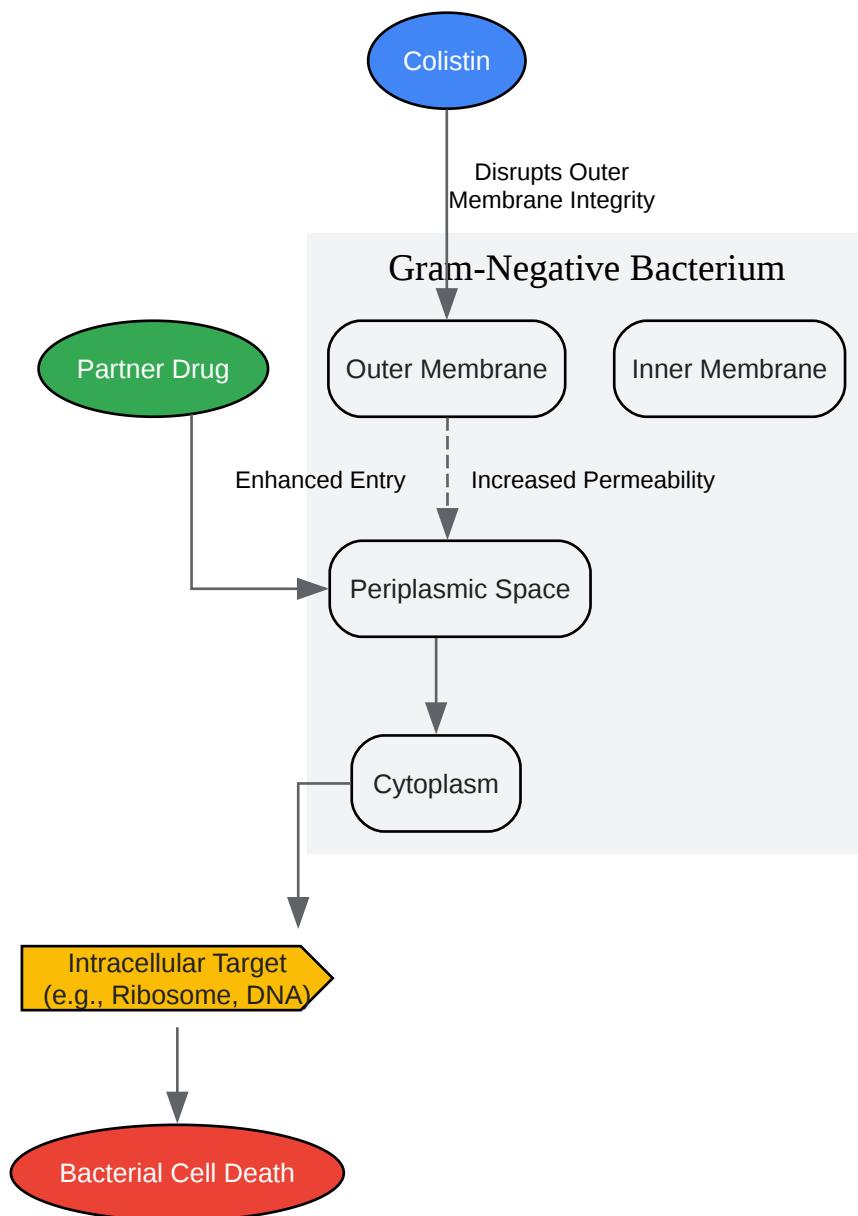
Protocol 3: In Vitro Biofilm Model Assay

This protocol provides a method for assessing the activity of **colistin** combinations against pre-formed biofilms in a 96-well plate format.

Materials:


- 96-well flat-bottom microtiter plates
- Tryptic Soy Broth (TSB) or other suitable growth medium
- Bacterial inoculum
- Stock solutions of **colistin** and the second antimicrobial agent
- Crystal violet solution (0.1%)
- Ethanol (95%) or another suitable solvent
- Microplate reader


Procedure:


- Biofilm Formation:
 - Add 200 μ L of a standardized bacterial suspension (e.g., 10^7 CFU/mL in TSB) to the wells of a microtiter plate.
 - Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
- Removal of Planktonic Cells:
 - Carefully aspirate the medium from each well to remove non-adherent, planktonic bacteria.
 - Gently wash the wells with sterile PBS to remove any remaining planktonic cells.

- Antibiotic Treatment:
 - Add fresh medium containing the desired concentrations of **colistin**, the second antimicrobial, or their combination to the wells with the pre-formed biofilms.
 - Include a control well with no antibiotics.
 - Incubate the plate for a further 24 hours at 37°C.
- Quantification of Biofilm Biomass (Crystal Violet Staining):
 - Aspirate the medium and wash the wells with PBS.
 - Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
 - Remove the crystal violet and wash the wells with water.
 - Add 200 µL of 95% ethanol to each well to solubilize the bound crystal violet.
 - Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. A reduction in absorbance indicates a reduction in biofilm biomass.

Mandatory Visualizations

[Click to download full resolution via product page](#)**Caption:** Workflow for the checkerboard assay.[Click to download full resolution via product page](#)**Caption:** Workflow for the time-kill assay.

[Click to download full resolution via product page](#)

Caption: Mechanism of **colistin** combination synergy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. In Vitro Synergistic Activity of Antimicrobial Combinations against Carbapenem- and Colistin-Resistant *Acinetobacter baumannii* and *Klebsiella pneumoniae* [mdpi.com]
- 2. In vitro activity of colistin in antimicrobial combination against carbapenem-resistant *Acinetobacter baumannii* isolated from patients with ventilator-associated pneumonia in Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Synergistic Activity of Colistin-Based Antimicrobial Combinations against Extensively Drug-Resistant (XDR) *Acinetobacter baumannii* from a Tertiary Hospital in Greece [mdpi.com]
- 4. In Vitro Synergy of Colistin Combinations against Colistin-Resistant *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Klebsiella pneumoniae* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Activity of Colistin in Combination with Tigecycline against Carbapenem-Resistant *Acinetobacter baumannii* Strains Isolated from Patients with Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro synergism of colistin in combination with N-acetylcysteine against *Acinetobacter baumannii* grown in planktonic phase and in biofilms [iris.hunimed.eu]
- 7. In vitro synergism of colistin in combination with N-acetylcysteine against *Acinetobacter baumannii* grown in planktonic phase and in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colistin plus meropenem combination is synergistic in vitro against extensively drug-resistant *Pseudomonas aeruginosa*, including high-risk clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of Combined Therapy on Colistin Resistant *Pseudomonas aeruginosa*: An in Vitro Study [scirp.org]
- 10. Activity of colistin combined with doripenem at clinically relevant concentrations against multidrug-resistant *Pseudomonas aeruginosa* in an in vitro dynamic biofilm model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo Pharmacodynamics of Colistin and Aztreonam Alone and in Combination against Multidrug-Resistant *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Combined With Mefloquine, Resurrect Colistin Active in Colistin-Resistant *Pseudomonas aeruginosa* in vitro and in vivo [frontiersin.org]
- 13. Frontiers | Efficacy of Colistin and Its Combination With Rifampin in Vitro and in Experimental Models of Infection Caused by Carbapenemase-Producing Clinical Isolates of *Klebsiella pneumoniae* [frontiersin.org]

- 14. In Vitro Synergistic Effect of Colistin with Fosfomycin Against Carbapenem-Resistant *Klebsiella pneumoniae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Three Dimensional Checkerboard Synergy Analysis of Colistin, Meropenem, Tigecycline against Multidrug-Resistant Clinical *Klebsiella pneumonia* Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vitro Models for Colistin Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560248#developing-in-vitro-models-for-colistin-combination-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com